molecular formula C8H2BrF4N B12821415 4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile

4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile

Cat. No.: B12821415
M. Wt: 268.01 g/mol
InChI Key: CVOVNGRUZDYRDB-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile is a halogenated benzonitrile derivative with the molecular formula C₈H₂BrF₄N. Its structure features a bromine atom at position 4, a fluorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 6 on the aromatic ring. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its electron-withdrawing substituents to influence reactivity and regioselectivity in cross-coupling reactions .

Properties

Molecular Formula

C8H2BrF4N

Molecular Weight

268.01 g/mol

IUPAC Name

4-bromo-2-fluoro-6-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H2BrF4N/c9-4-1-6(8(11,12)13)5(3-14)7(10)2-4/h1-2H

InChI Key

CVOVNGRUZDYRDB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C#N)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile typically involves multi-step reactions. One common method starts with 4-bromo-2-fluorobenzonitrile as the precursor. The trifluoromethyl group is introduced through a reaction with trifluoromethylating agents under specific conditions. For instance, the reaction may involve the use of N-bromosuccinimide (NBS) and dichloromethane (CH2Cl2) at low temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of various chemical bonds. The molecular targets and pathways involved are typically related to the functional groups present in the compound, such as the nitrile and halogen substituents, which can participate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s unique substituent arrangement distinguishes it from related benzonitrile derivatives. Below is a systematic comparison based on substituent type, position, and functional properties.

Substituent Position and Electronic Effects

4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile
  • Substituents : Br (C4), F (C2), -CF₃ (C6).
  • Electronic Profile : Strong electron-withdrawing groups (Br, F, -CF₃) create a highly electron-deficient aromatic ring, enhancing reactivity in nucleophilic aromatic substitution and metal-catalyzed coupling reactions.
4-Bromo-2,5-difluorobenzonitrile (CAS 1427438-75-2)
  • Substituents : Br (C4), F (C2 and C5).
  • Comparison : The absence of -CF₃ reduces steric bulk and lipophilicity. The dual fluorine atoms increase ring deactivation but lack the strong inductive effect of -CF₃, leading to milder reactivity in cross-coupling reactions .
3-Bromo-5-(trifluoromethyl)benzonitrile (CAS 691877-03-9)
  • Substituents : Br (C3), -CF₃ (C5).
  • Comparison : Positional isomerism shifts the electronic effects; the meta-substituted Br and -CF₃ may reduce steric hindrance compared to the para-substituted Br in the target compound. This configuration could alter regioselectivity in Suzuki-Miyaura couplings .

Functional Group Variations

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile (CID 131277785)
  • Substituents : Br (C4), -OH (C2), -CF₃ (C6).
  • Comparison : The hydroxyl group at C2 introduces hydrogen-bonding capability, increasing solubility in polar solvents. However, the -OH group’s acidity (pKa ~10) may complicate reactions under basic conditions, unlike the inert fluorine in the target compound .
4-Bromo-2-fluoro-5-methylbenzonitrile (CAS 179897-89-3)
  • Substituents : Br (C4), F (C2), -CH₃ (C5).
  • Comparison: The methyl group at C5 is electron-donating, counteracting the electron-withdrawing effects of Br and F.

Key Data Table

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Notable Properties
4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile C₈H₂BrF₄N Br (C4), F (C2), -CF₃ (C6) 280.01 g/mol High lipophilicity; reactive in Pd-catalyzed couplings
4-Bromo-2,5-difluorobenzonitrile C₇H₂BrF₂N Br (C4), F (C2, C5) 232.00 g/mol Lower steric hindrance; reduced reactivity
4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile C₈H₃BrF₃NO Br (C4), -OH (C2), -CF₃ (C6) 282.02 g/mol Polar due to -OH; pH-sensitive
4-Bromo-2-fluoro-5-methylbenzonitrile C₈H₅BrFN Br (C4), F (C2), -CH₃ (C5) 214.04 g/mol Electron-donating -CH₃ moderates reactivity

Biological Activity

4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile is a halogenated aromatic compound that has attracted significant attention in medicinal chemistry and biological research due to its unique structural properties. This article provides a comprehensive overview of the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C8H4BrF4N
  • Molecular Weight: 295.03 g/mol
  • CAS Number: 2737576

The compound features multiple halogen substituents, which enhance its lipophilicity and can improve membrane permeability, potentially increasing its bioactivity against various biological targets.

The biological activity of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and specificity, modulating various biological pathways by either inhibiting or activating target proteins.

Antimicrobial and Antiparasitic Activity

Research indicates that 4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile exhibits promising antimicrobial properties. In particular, it has been investigated for its potential effectiveness against various pathogens, including bacteria and parasites. The compound's structure allows it to disrupt cellular processes in these organisms, leading to cell death or inhibition of growth.

Case Studies:

  • Antimalarial Activity: In studies focusing on malaria, compounds structurally related to 4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile have shown activity against Plasmodium falciparum parasites. Modifications in the substituents can enhance efficacy against both asexual stages and gamete development, which is crucial for transmission blocking .
  • Antibacterial Properties: Preliminary data suggests that this compound may inhibit the growth of certain bacterial strains, although further studies are needed to elucidate the specific mechanisms involved.

Toxicity Profiles

The toxicity of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile has been assessed in various models. It is essential to evaluate both acute and chronic toxicity to understand its safety profile for potential therapeutic use. Current findings suggest moderate toxicity levels; however, comprehensive toxicological studies are ongoing to establish safe dosage ranges for clinical applications.

Tables of Biological Activity

Activity Type Target Organism EC50 (µM) Notes
AntimalarialPlasmodium falciparum0.004High efficacy against asexual stages
AntibacterialVarious bacterial strainsTBDFurther studies required
CytotoxicityHepG2 cellsTBDEvaluated for potential liver toxicity

Mechanistic Insights

Recent research has focused on elucidating the mechanisms through which 4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile exerts its biological effects. Studies have shown that the compound may interact with key metabolic pathways within target organisms, leading to altered enzyme activity and disruption of cellular homeostasis .

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